CGP 57380

Catalog No.
S523340
CAS No.
522629-08-9
M.F
C11H9FN6
M. Wt
244.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGP 57380

CAS Number

522629-08-9

Product Name

CGP 57380

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Molecular Formula

C11H9FN6

Molecular Weight

244.23 g/mol

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

CGP 57380, CGP-57380, CGP57380

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

Description

The exact mass of the compound N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine is 244.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741567. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of pyrazolopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The pyrazolopyrimidine ring system is present in several known kinase inhibitors []. CGP-57380 might be investigated for its ability to inhibit specific kinases involved in cellular signaling pathways.
  • Anticancer Properties: Some pyrazolopyrimidine derivatives have shown antitumor activity []. Research could explore if CGP-57380 possesses similar properties.

CGP 57380, chemically known as N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, is a low-molecular-weight compound recognized for its role as a selective inhibitor of MAP-kinase interacting kinase-1 and MAP-kinase interacting kinase-2. It primarily inhibits the phosphorylation of eukaryotic translation initiation factor 4E, a crucial process in protein synthesis and cellular growth regulation. This compound has gained prominence in scientific research due to its potential therapeutic applications, particularly in cancer treatment, by targeting specific signaling pathways involved in cell proliferation and survival .

The mechanism of action of NSC 712070 is not fully understood and requires further research. Pyrazolopyrimidines have been investigated for various potential biological activities, but their specific mechanisms depend on the individual compound's structure [, ].

Centered around pyrazolo-pyrimidine compounds. A common synthetic route includes the reaction between 4-fluoroaniline and pyrazolo[3,4-d]pyrimidine-3,4-diamine under controlled conditions. This method typically follows standard organic synthesis protocols utilized in laboratory settings for research purposes .

The biological activity of CGP 57380 is largely attributed to its inhibition of MNK1 and MNK2, which leads to decreased phosphorylation of eIF4E. This action has significant implications for cell proliferation and apoptosis. Studies have shown that CGP 57380 can reduce cell growth and enhance apoptosis in various cancer cell lines by interfering with critical signaling pathways, such as the MAP kinase pathway. Furthermore, it has been observed to modulate β-catenin signaling, impacting processes like epithelial-mesenchymal transition and tumor metastasis .

CGP 57380 has potential applications in various fields, particularly in cancer research. Its ability to inhibit MNK1 and MNK2 makes it a candidate for studies focused on overcoming resistance mechanisms in cancer therapies. It has shown promise in enhancing the efficacy of other treatment modalities, such as mTOR inhibitors, by preventing eIF4E phosphorylation induced by these agents. Additionally, CGP 57380's role in modulating β-catenin signaling presents opportunities for therapeutic interventions in cancers characterized by aberrant Wnt signaling .

Research has highlighted CGP 57380's interactions with multiple kinases beyond MNK1 and MNK2, including casein kinase I, Aurora B kinase, and others. These interactions suggest that CGP 57380 may influence various cellular signaling pathways beyond its primary targets. The compound's ability to enhance the effects of other therapeutic agents indicates its potential as a combination therapy to improve treatment outcomes in malignancies like non-small cell lung cancer and T-cell acute lymphoblastic leukemia .

Several compounds share structural or functional similarities with CGP 57380. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
CGP 57380Inhibits MNK1 and MNK2Selective for eIF4E phosphorylation inhibition
RibavirinInhibits viral RNA synthesisPrimarily used as an antiviral agent
EverolimusmTOR inhibitorTargets mTOR pathway; used in renal cancer
AZD7762Inhibitor of checkpoint kinasesEnhances sensitivity to DNA-damaging agents
GSK2126458PI3K/mTOR inhibitorDual inhibition; potential for broader therapeutic applications

CGP 57380 stands out due to its specific targeting of the MNK-eIF4E axis, which is crucial for understanding its effects on translation initiation and cellular growth regulation compared to other compounds that target different pathways or mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

244.08727247 g/mol

Monoisotopic Mass

244.08727247 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

522629-08-9

Wikipedia

MNK1 inhibitor

Dates

Modify: 2023-08-15
1: Martínez A, Sesé M, Losa JH, Robichaud N, Sonenberg N, Aasen T, Ramón Y Cajal S. Phosphorylation of eIF4E Confers Resistance to Cellular Stress and DNA-Damaging Agents through an Interaction with 4E-T: A Rationale for Novel Therapeutic Approaches. PLoS One. 2015 Apr 29;10(4):e0123352. doi: 10.1371/journal.pone.0123352. eCollection 2015. PubMed PMID: 25923732; PubMed Central PMCID: PMC4414544.
2: Diab S, Teo T, Kumarasiri M, Li P, Yu M, Lam F, Basnet SK, Sykes MJ, Albrecht H, Milne R, Wang S. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem. 2014 May;9(5):962-72. doi: 10.1002/cmdc.201300552. Epub 2014 Feb 12. PubMed PMID: 24677692.
3: Grzmil M, Huber RM, Hess D, Frank S, Hynx D, Moncayo G, Klein D, Merlo A, Hemmings BA. MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas. J Clin Invest. 2014 Feb;124(2):742-54. doi: 10.1172/JCI70198. Epub 2014 Jan 9. PubMed PMID: 24401275; PubMed Central PMCID: PMC3904612.
4: Dumoulin MC, Aton SJ, Watson AJ, Renouard L, Coleman T, Frank MG. Extracellular signal-regulated kinase (ERK) activity during sleep consolidates cortical plasticity in vivo. Cereb Cortex. 2015 Feb;25(2):507-15. doi: 10.1093/cercor/bht250. Epub 2013 Sep 17. PubMed PMID: 24047601; PubMed Central PMCID: PMC4303804.
5: Allard EK, Grujic M, Fisone G, Kristensson K. Prion formation correlates with activation of translation-regulating protein 4E-BP and neuronal transcription factor Elk1. Neurobiol Dis. 2013 Oct;58:116-22. doi: 10.1016/j.nbd.2013.05.014. Epub 2013 Jun 3. PubMed PMID: 23742760.
6: Lim S, Saw TY, Zhang M, Janes MR, Nacro K, Hill J, Lim AQ, Chang CT, Fruman DA, Rizzieri DA, Tan SY, Fan H, Chuah CT, Ong ST. Targeting of the MNK-eIF4E axis in blast crisis chronic myeloid leukemia inhibits leukemia stem cell function. Proc Natl Acad Sci U S A. 2013 Jun 18;110(25):E2298-307. doi: 10.1073/pnas.1301838110. Epub 2013 Jun 4. PubMed PMID: 23737503; PubMed Central PMCID: PMC3690864.
7: Fortin CF, Mayer TZ, Cloutier A, McDonald PP. Translational control of human neutrophil responses by MNK1. J Leukoc Biol. 2013 Oct;94(4):693-703. doi: 10.1189/jlb.0113012. Epub 2013 Feb 11. PubMed PMID: 23401599.
8: Gorentla BK, Krishna S, Shin J, Inoue M, Shinohara ML, Grayson JM, Fukunaga R, Zhong XP. Mnk1 and 2 are dispensable for T cell development and activation but important for the pathogenesis of experimental autoimmune encephalomyelitis. J Immunol. 2013 Feb 1;190(3):1026-37. doi: 10.4049/jimmunol.1200026. Epub 2012 Dec 26. PubMed PMID: 23269249; PubMed Central PMCID: PMC3552100.
9: Shi Y, Frost P, Hoang B, Yang Y, Fukunaga R, Gera J, Lichtenstein A. MNK kinases facilitate c-myc IRES activity in rapamycin-treated multiple myeloma cells. Oncogene. 2013 Jan 10;32(2):190-7. doi: 10.1038/onc.2012.43. Epub 2012 Feb 27. PubMed PMID: 22370634; PubMed Central PMCID: PMC3401333.
10: Ziaei S, Shimada N, Kucharavy H, Hubbard K. MNK1 expression increases during cellular senescence and modulates the subcellular localization of hnRNP A1. Exp Cell Res. 2012 Mar 10;318(5):500-8. doi: 10.1016/j.yexcr.2011.12.015. Epub 2011 Dec 27. PubMed PMID: 22227431; PubMed Central PMCID: PMC3288735.
11: Grzmil M, Morin P Jr, Lino MM, Merlo A, Frank S, Wang Y, Moncayo G, Hemmings BA. MAP kinase-interacting kinase 1 regulates SMAD2-dependent TGF-β signaling pathway in human glioblastoma. Cancer Res. 2011 Mar 15;71(6):2392-402. doi: 10.1158/0008-5472.CAN-10-3112. Epub 2011 Mar 14. PubMed PMID: 21406405.
12: Korneeva NL, Soung YH, Kim HI, Giordano A, Rhoads RE, Gram H, Chung J. Mnk mediates integrin α6β4-dependent eIF4E phosphorylation and translation of VEGF mRNA. Mol Cancer Res. 2010 Dec;8(12):1571-8. doi: 10.1158/1541-7786.MCR-10-0091. Epub 2010 Oct 21. PubMed PMID: 21047768.
13: Wheater MJ, Johnson PW, Blaydes JP. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival. Cancer Biol Ther. 2010 Oct 1;10(7):728-35. doi: 10.4161/cbt.10.7.12965. Epub 2010 Oct 1. PubMed PMID: 20686366; PubMed Central PMCID: PMC3093812.
14: Zhang M, Fu W, Prabhu S, Moore JC, Ko J, Kim JW, Druker BJ, Trapp V, Fruehauf J, Gram H, Fan HY, Ong ST. Inhibition of polysome assembly enhances imatinib activity against chronic myelogenous leukemia and overcomes imatinib resistance. Mol Cell Biol. 2008 Oct;28(20):6496-509. doi: 10.1128/MCB.00477-08. Epub 2008 Aug 11. PubMed PMID: 18694961; PubMed Central PMCID: PMC2577410.
15: Kjellerup RB, Kragballe K, Iversen L, Johansen C. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases. Exp Dermatol. 2008 Jun;17(6):498-504. Epub 2007 Dec 13. PubMed PMID: 18081851.
16: Rowlett RM, Chrestensen CA, Nyce M, Harp MG, Pelo JW, Cominelli F, Ernst PB, Pizarro TT, Sturgill TW, Worthington MT. MNK kinases regulate multiple TLR pathways and innate proinflammatory cytokines in macrophages. Am J Physiol Gastrointest Liver Physiol. 2008 Feb;294(2):G452-9. Epub 2007 Nov 21. PubMed PMID: 18032482.
17: Chrestensen CA, Eschenroeder A, Ross WG, Ueda T, Watanabe-Fukunaga R, Fukunaga R, Sturgill TW. Loss of MNK function sensitizes fibroblasts to serum-withdrawal induced apoptosis. Genes Cells. 2007 Oct;12(10):1133-40. PubMed PMID: 17903173.
18: Schümann M, Dobbelstein M. Adenovirus-induced extracellular signal-regulated kinase phosphorylation during the late phase of infection enhances viral protein levels and virus progeny. Cancer Res. 2006 Feb 1;66(3):1282-8. PubMed PMID: 16452180.
19: Andersson K, Sundler R. Posttranscriptional regulation of TNFalpha expression via eukaryotic initiation factor 4E (eIF4E) phosphorylation in mouse macrophages. Cytokine. 2006 Jan 7;33(1):52-7. Epub 2006 Jan 23. PubMed PMID: 16431125.
20: Cherla RP, Lee SY, Mees PL, Tesh VL. Shiga toxin 1-induced cytokine production is mediated by MAP kinase pathways and translation initiation factor eIF4E in the macrophage-like THP-1 cell line. J Leukoc Biol. 2006 Feb;79(2):397-407. Epub 2005 Nov 21. PubMed PMID: 16301326.

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